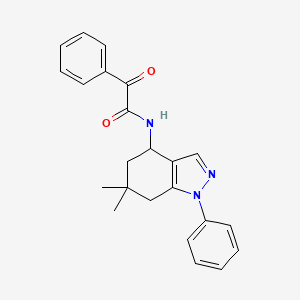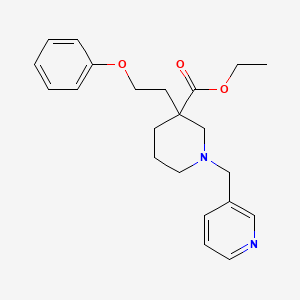![molecular formula C11H22N2O7S B6040818 [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate](/img/structure/B6040818.png)
[2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate, also known as MEM, is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. MEM has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. The purpose of
Aplicaciones Científicas De Investigación
[2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have activity against a range of disease targets, including cancer, inflammation, and neurological disorders. [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate has also been studied for its potential as a tool compound in neuroscience research, particularly in the study of neurotransmitter systems and receptor function.
Mecanismo De Acción
The exact mechanism of action of [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. Specifically, [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate has been shown to interact with the dopamine and serotonin systems, which are involved in regulating mood, behavior, and cognition. [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate has also been shown to have activity at the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
Studies have shown that [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activity. It has also been shown to have anti-tumor activity in preclinical models of cancer. Additionally, [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate in lab experiments is its high solubility in water and organic solvents, which makes it easy to work with in a range of experimental settings. Additionally, [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate. One area of focus is the development of [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate-based therapeutics for the treatment of cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate and its interactions with neurotransmitter systems in the brain. Finally, there is a need for more studies to evaluate the safety and efficacy of [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate in human clinical trials.
Métodos De Síntesis
The synthesis of [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate involves the reaction of 4-bromomethylphenylamine with morpholine in the presence of a base, followed by the addition of sulfuric acid to form the sulfate salt. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Propiedades
IUPAC Name |
2-(morpholin-4-ylmethyl)aniline;sulfuric acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.H2O4S.2H2O/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13;1-5(2,3)4;;/h1-4H,5-9,12H2;(H2,1,2,3,4);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPUIPAXOKPKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2N.O.O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6040753.png)
![[1-(5-methoxy-2-furoyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B6040754.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6040755.png)
![2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide](/img/structure/B6040760.png)
![[1-(2,5-dimethoxy-4-methylbenzyl)propyl]amine hydrochloride](/img/structure/B6040767.png)

![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6040780.png)
![1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-piperidinecarboxamide trifluoroacetate](/img/structure/B6040795.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6040799.png)
![6-(2-chlorophenyl)-N-(1,4-dioxan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040812.png)
![2-(5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B6040836.png)
![N-[(1-benzylpyrrolidin-3-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6040839.png)
![N-methyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6040846.png)